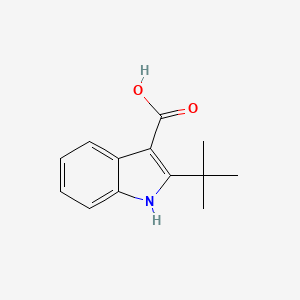

2-(tert-butyl)-1H-Indole-3-carboxylic acid

Description

Significance of the Indole (B1671886) Scaffold in Modern Organic Chemistry and Materials Science

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged motif found in a multitude of natural products and synthetic molecules. tandfonline.comresearchgate.net Its importance spans numerous scientific disciplines, from medicinal chemistry to materials science.

In the realm of pharmaceuticals, the indole nucleus is a core component of many approved drugs and biologically active compounds. researchgate.netnih.gov Its structure allows for interactions with a wide range of biological receptors and enzymes, leading to diverse pharmacological activities. researchgate.net Indole derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. tandfonline.comnih.gov The versatility of the indole ring allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties for specific therapeutic targets. researchgate.net

Beyond medicine, the indole scaffold is increasingly utilized in materials science. The electron-rich nature of the indole ring system gives rise to unique electronic and photophysical properties. arkat-usa.org This has led to investigations into indole-containing compounds for applications in organic electronics, such as organic light-emitting diodes (OLEDs). arkat-usa.org The ability to form complex, stable structures also makes indole derivatives attractive candidates for the development of novel functional materials and chiral catalysts. researchgate.net

Key Attributes of the Indole Scaffold

| Attribute | Significance in Chemistry and Materials Science |

| Structural Motif | Found in numerous natural products, alkaloids, and pharmaceuticals. tandfonline.comresearchgate.net |

| Biological Activity | Core of drugs with anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties. tandfonline.comnih.gov |

| Receptor Interaction | Able to interact with multiple biological receptors, making it a "privileged scaffold". researchgate.net |

| Electronic Properties | Electron-rich aromatic system suitable for applications in organic electronics. arkat-usa.org |

| Synthetic Versatility | Can be functionalized at multiple positions to create diverse derivatives. researchgate.net |

Contextualization of 2-(tert-butyl)-1H-Indole-3-carboxylic acid within Substituted Indole Chemistry

Within the broad family of indoles, the substitution pattern of this compound places it in a specific and interesting category. The chemistry of this molecule is largely dictated by the interplay between the bulky tert-butyl group at the C2 position and the carboxylic acid at the C3 position.

The tert-butyl group is a sterically demanding substituent. Its presence at the 2-position of the indole ring creates significant steric hindrance around the adjacent C3 position and the N1 position (the nitrogen atom of the pyrrole ring). arkat-usa.org This steric congestion influences the molecule's reactivity, potentially shielding the neighboring carboxylic acid and the N-H group from certain chemical transformations or requiring more forcing reaction conditions.

The indole-3-carboxylic acid moiety is a common and synthetically useful functional group. The carboxylic acid can, in principle, be converted into a variety of other functional groups such as esters, amides, or acid chlorides. However, a defining characteristic of many indole-3-carboxylic acids is their susceptibility to decarboxylation—the removal of the carboxyl group as carbon dioxide—especially under acidic conditions. arkat-usa.orgrsc.org This reaction is a key feature of their chemical behavior.

The combination of these two groups in this compound results in a molecule with a sterically hindered but synthetically versatile C3 position, where the carboxylic acid can either serve as a handle for derivatization or be removed to yield the corresponding 2-substituted indole.

Role of the Chemical Compound as a Key Synthetic Building Block

This compound serves as a valuable synthetic building block primarily through two distinct reaction pathways involving the carboxylic acid group. Its utility lies in its ability to act as a precursor to more complex molecules, either by modification of the carboxyl group or by its complete removal.

One of the most significant applications of this compound is as a precursor to 2-tert-butyl-1H-indole . The decarboxylation of indole-3-carboxylic acids is a well-established transformation that proceeds under thermal or acid-catalyzed conditions to furnish indoles that are unsubstituted at the 3-position. rsc.orgresearchgate.net This process provides a reliable method for introducing a substituent specifically at the C2 position while leaving the C3 position available for other reactions or, as in this case, unsubstituted. The reaction is synthetically important because direct introduction of a tert-butyl group at the 2-position of an existing indole ring can be challenging.

Representative Reaction: Decarboxylation of Indole-3-Carboxylic Acids

| Reaction | Substrate | Conditions | Product | Significance |

| Decarboxylation | Indole-3-carboxylic Acid | Acid (H₃O⁺) or Heat | Indole | Provides access to C3-unsubstituted indoles. rsc.orgresearchgate.net |

Furthermore, the carboxylic acid functionality can be used as a handle for building more complex molecular architectures. Although sterically hindered by the adjacent tert-butyl group, the carboxyl group can undergo reactions such as esterification or amidation. These transformations allow for the coupling of the indole core to other molecular fragments, making this compound a useful intermediate in multi-step synthetic sequences aimed at producing complex target molecules. nih.govmdpi.com For instance, indole-3-carboxylic acids and their ester derivatives are key moieties for certain enzyme inhibitors. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

2-tert-butyl-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)11-10(12(15)16)8-6-4-5-7-9(8)14-11/h4-7,14H,1-3H3,(H,15,16) |

InChI Key |

KAEAHSQVMIMQGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C2=CC=CC=C2N1)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 2 Tert Butyl 1h Indole 3 Carboxylic Acid

Influence of the 2-tert-butyl Group on Indole (B1671886) Core Reactivity

The tert-butyl group at the C2 position significantly modulates the inherent reactivity of the indole nucleus through a combination of steric and electronic effects.

The most prominent characteristic of the tert-butyl group is its large size, which imposes significant steric hindrance around the C2 and, to a lesser extent, the C3 positions of the indole ring. This bulkiness can impede the approach of reagents, thereby influencing reaction pathways and affecting product yields. For instance, in reactions that might typically involve the C2 position in unsubstituted indoles, the presence of the tert-butyl group effectively blocks this site.

In the context of electrophilic attack, while the C3 position is electronically the most favored site in indoles, the steric bulk of the adjacent C2-tert-butyl group can influence the approach of the electrophile. researchgate.net This is particularly relevant for reactions involving large or complex electrophiles. Furthermore, steric hindrance can suppress reactivity in certain transformations. For example, reactions featuring bulky substituents on aromatic rings have been shown to exhibit severely suppressed reactivity under standard conditions. acs.org In the case of diindolylamines, blocking the reactive C3-position with a tert-butyl group was found to improve the air stability of the compound, likely by preventing oxidative oligomerization, a reaction dependent on access to this position. researchgate.net

Table 1: Impact of Steric Hindrance on Reaction Outcomes

| Reaction Type | Observation | Implication for 2-(tert-butyl)-1H-indole-3-carboxylic acid |

|---|---|---|

| Electrophilic Addition | Bulky substituents can impede the approach of electrophiles to adjacent positions. acs.org | Attack at the C3 position by very large electrophiles may be slowed, though C3 remains the primary electronic sink. |

| Oxidative Oligomerization | Blocking the C3 position with a tert-butyl group enhances the stability of diindolylamines by preventing oligomerization. researchgate.net | The C2-tert-butyl group can sterically shield the indole core, potentially reducing side reactions like polymerization that can occur during functionalization. |

This increased electron density is delocalized throughout the indole ring, but it particularly enhances the nucleophilic character of the C3 position, which is already the most electron-rich position in the indole nucleus. researchgate.netic.ac.uk While hyperconjugation is a smaller contributor for the tert-butyl group compared to a methyl group, the primary inductive effect still serves to activate the ring towards electrophilic attack. stackexchange.com Computational studies on substituted indoles have shown that adjacent groups can increase the electron density of the indole ring. chemrxiv.org Therefore, the tert-butyl group at C2 electronically activates the indole core, primarily reinforcing the high reactivity at the C3 position.

Electrophilic Substitution Reactions of the Indole-3-carboxylic Acid Core

Electrophilic substitution is a characteristic reaction of indoles. researchgate.netic.ac.uk In this compound, the reaction is directed by the combined electronic influences of the indole ring itself, the activating tert-butyl group, and the deactivating carboxylic acid group.

The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site of attack. researchgate.netnih.gov However, in the title compound, this position is already substituted with a carboxylic acid group. When the C3 position is blocked, electrophilic attack typically occurs on the benzene (B151609) portion of the indole, often at the C5 or C6 positions, or less commonly at the C2 position. researchgate.net Given that the C2 position is occupied by a bulky tert-butyl group, substitution at this site is highly unlikely.

The carboxylic acid group, when attached to an aromatic ring, is an electron-withdrawing and deactivating group that directs incoming electrophiles to the meta-position. britannica.com However, the powerful electron-donating nature of the indole's heterocyclic ring system generally overrides the directing effect of substituents on the pyrrole (B145914) ring. Therefore, electrophilic substitution will occur on the electron-rich benzenoid ring. The specific site of functionalization (C4, C5, C6, or C7) is influenced by the reaction conditions and the nature of the electrophile, though substitution at C5 is often favored in many 3-substituted indoles. The presence of substituents with divergent electronic effects on an aromatic ring can present a challenge in controlling regioselectivity. acs.org For many indole derivatives, functionalization occurs at the most activated position available. researchgate.net

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C3 position is a key site for chemical transformations, most notably decarboxylation.

Indole-3-carboxylic acids are known to undergo decarboxylation (the loss of CO₂) upon heating, often facilitated by acidic or basic conditions or the presence of metal catalysts. researchgate.netresearchgate.net This reaction is particularly facile for indole-3-carboxylic acids because the mechanism proceeds through a stable intermediate.

The generally accepted mechanism involves the protonation of the indole ring at the C3 position. This step is favorable due to the high electron density at this carbon. Protonation breaks the aromaticity of the pyrrole ring but creates a situation where carbon dioxide, a very stable molecule, can be eliminated as a leaving group. The resulting intermediate is an indolenine cation, which is stabilized by resonance. Subsequent deprotonation from the nitrogen atom restores the aromaticity of the indole ring, yielding the corresponding 2-tert-butyl-1H-indole.

The reaction can be summarized as follows:

Protonation: The C3 carbon of the indole ring is protonated.

Elimination: The molecule eliminates carbon dioxide.

Deprotonation: The nitrogen atom is deprotonated to restore the aromatic indole system.

Various conditions have been developed to promote the decarboxylation of indole-3-carboxylic acids, including catalysis by K₂CO₃ or promotion by acetonitrile under basic conditions, which can provide the corresponding indoles in good to excellent yields. researchgate.net The relative ease of this reaction is a key feature of the chemistry of indole-3-carboxylic acids.

Nucleophilic Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position of the indole scaffold is a versatile functional group that can exhibit nucleophilic reactivity, primarily through its carboxylate conjugate base. However, the reactivity of this moiety in this compound is significantly influenced by the presence of the bulky tert-butyl group at the adjacent C2 position.

The reactivity of carboxylic acid derivatives is generally governed by a balance of inductive and resonance effects. The carbonyl carbon is electrophilic, but this electrophilicity is tempered by electron donation from the adjacent oxygen's lone pairs. libretexts.orgyoutube.comkhanacademy.orglibretexts.org In nucleophilic acyl substitution reactions, a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the leaving group. libretexts.org

In the case of this compound, the primary nucleophilic reactions of the carboxylic acid group involve deprotonation to form the carboxylate, which can then act as a nucleophile. Common reactions include:

Esterification: Conversion to esters, typically under acidic conditions with an alcohol.

Amide Formation: Conversion to amides, often requiring activation of the carboxylic acid (e.g., to an acyl chloride or using coupling agents like propylphosphonic anhydride) followed by reaction with an amine. unmc.edu

A critical factor governing these reactions for this compound is steric hindrance. The large tert-butyl group at the C2 position physically obstructs the approach of nucleophiles and reagents to the C3-carboxylic acid group. This steric crowding can significantly decrease reaction rates compared to unhindered indole-3-carboxylic acids.

| Reaction Type | Reagents | Expected Product | Influence of 2-tert-butyl Group |

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 2-(tert-butyl)-1H-indole-3-carboxylate ester | Reduced reaction rates due to steric hindrance around the carboxylic acid. |

| Amide Formation | Amine (R'-NH₂), Coupling Agent (e.g., T3P) | N-substituted 2-(tert-butyl)-1H-indole-3-carboxamide | Steric hindrance may necessitate harsher reaction conditions or more potent coupling agents to achieve good yields. |

| Reduction | Reducing Agent (e.g., LiAlH₄) | (2-(tert-butyl)-1H-indol-3-yl)methanol | The bulky substituent may influence the coordination of the reducing agent, but reduction is generally feasible. |

The electronic nature of the indole ring and the substituents also plays a role. The tert-butyl group is an electron-donating group through induction, which slightly increases the electron density in the indole ring. stackexchange.comstackexchange.com This effect, however, is secondary to the pronounced steric influence on the reactivity of the adjacent carboxylic acid group.

Oxidative and Reductive Transformations of the Chemical Compound

The oxidation of indoles can lead to a variety of products, such as oxindoles, depending on the reaction conditions and the substitution pattern of the indole ring. nih.gov Copper-catalyzed oxidation reactions have emerged as effective methods for these transformations under mild conditions. nih.govacs.org

For alkyl-substituted indoles, the position of the alkyl group can direct the reaction pathway. nih.govacs.org In the context of this compound, the substituent is at the C2 position. Studies have shown that copper-catalyzed oxidation of C2-alkyl-substituted indoles can selectively yield 3-oxindoles. nih.govacs.org Another potential outcome is the oxidative dearomatization to form 3-alkoxy-2-oxindoles when alcohols are used as nucleophiles in a copper-catalyzed system. acs.orgresearchgate.net

A plausible mechanism for the copper-catalyzed oxidation of a 2-alkyl-substituted indole involves the following general steps:

Coordination of the copper catalyst to the indole.

Oxidation of the indole ring, often forming an intermediate such as an indolenine hydroperoxide.

Rearrangement of the intermediate to yield the final oxidized product.

The presence of the bulky tert-butyl group at the C2 position in this compound would likely favor the formation of a 2,2-disubstituted indolin-3-one if the reaction proceeds via an oxidative dearomatization pathway. The C3-carboxylic acid group, being electron-withdrawing, would also influence the electronic properties of the indole ring and thus the specifics of the oxidation mechanism.

| Catalyst System | Oxidant | Potential Product from 2-Alkyl-Indole Substrate | Reference |

| Copper Catalyst | Acyl Nitroso Reagents | 3-Oxindole | nih.govacs.org |

| Copper Catalyst | Peroxides / Air | 2-Oxindole | acs.orgresearchgate.net |

| Halide Catalysis | Oxone | 2-Oxindole, Witkop Oxidation Products | nih.gov |

It is important to note that the specific outcome of the oxidation of this compound would depend on the precise reaction conditions, including the choice of copper catalyst, oxidant, and solvent.

Metal-Catalyzed Reactions and C-H Activation Processes on the Indole Scaffold

Transition-metal-catalyzed C-H activation has become a powerful tool for the functionalization of heterocycles like indole. researchgate.netthieme-connect.comrsc.orgresearchgate.net The indole nucleus presents multiple C-H bonds that can be selectively activated, with the C2, C3, and benzenoid C4-C7 positions being the most common targets. rsc.orgresearchgate.netnih.gov

For this compound, the substitution pattern significantly directs the regioselectivity of C-H activation processes.

The C2 position is blocked by the tert-butyl group.

The C3 position is occupied by the carboxylic acid.

The N-H proton can be involved in directing group strategies.

The C4, C5, C6, and C7 positions on the benzenoid ring are available for functionalization.

The carboxylic acid group at the C3 position can act as a directing group, facilitating C-H activation at the C2 or C4 positions. However, with the C2 position substituted, C4-functionalization becomes more likely. Palladium and rhodium are common catalysts for such transformations. researchgate.netthieme-connect.comsnnu.edu.cnbohrium.com For instance, palladium-catalyzed reactions of indole-3-carboxylic acids can lead to decarboxylation followed by C2-arylation. nih.gov

Mechanistic studies suggest that in some palladium-catalyzed reactions, the carboxylic acid moiety can act as a directing group for C3-H palladation. mdpi.com

| Metal Catalyst | Directing Group | Targeted C-H Position | Potential Transformation |

| Rhodium(III) | N-H or directing group on N | C2, C4, C7 | Arylation, Olefination, Alkylation |

| Palladium(II) | C3-COOH | C2, C4 | Arylation, Alkenylation |

| Rhodium(II) | Hydrogen-bonding with N-H | C6, C7 (remote C-H) | Alkylation |

| Ruthenium(II) | Directing group on arene | ortho-position to directing group | Alkylation |

The bulky tert-butyl group at the C2 position will exert a strong steric influence, potentially hindering reactions at the N1 and C7 positions. Conversely, it may electronically favor electrophilic attack on the benzenoid ring.

Charge-Transfer Dynamics and Reaction Mechanisms of Indole Derivatives

The electronic properties of this compound are determined by the interplay of the indole ring system and its substituents. The indole nucleus is an electron-rich aromatic system. The tert-butyl group at C2 is a weak electron-donating group (EDG) via an inductive effect, which further increases the electron density of the indole ring. stackexchange.comstackexchange.com In contrast, the carboxylic acid group at C3 is an electron-withdrawing group (EWG) through both inductive and resonance effects.

This "push-pull" electronic configuration influences the molecule's charge-transfer dynamics. Charge-transfer (CT) complexes can form between electron-rich indoles (donors) and suitable electron acceptors. nih.govnih.gov The rate and efficiency of charge transfer are sensitive to the electronic properties of the substituents.

Studies on donor-substituted systems have shown that upon photoexcitation, an electron can be transferred from the donor part to the acceptor part, generating a charge-separated state. rsc.org The dynamics of this charge separation and subsequent recombination are key to understanding the photophysical properties and reactivity of such molecules.

| Substituent | Position | Electronic Effect | Impact on Charge-Transfer |

| tert-butyl | C2 | Electron-donating (inductive) | Enhances electron donor character of the indole ring. |

| Carboxylic Acid | C3 | Electron-withdrawing (inductive & resonance) | Reduces electron density, acts as an acceptor site. |

The combination of these substituents leads to a complex electronic landscape that governs the molecule's reactivity in various chemical transformations, from nucleophilic reactions at the carboxyl group to metal-catalyzed C-H functionalization on the indole scaffold.

Derivatization and Functionalization Strategies of the 2 Tert Butyl 1h Indole 3 Carboxylic Acid Scaffold

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid group at the C-3 position is a primary site for derivatization, readily undergoing esterification and amidation to produce a diverse range of functional analogues. These modifications can significantly impact the compound's polarity, solubility, and ability to interact with biological targets.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. A common method for the synthesis of tert-butyl esters, which can serve as protecting groups or as final products, involves reacting the carboxylic acid with an excess of N,N-dimethylformamide di-tert-butyl acetal in a refluxing solvent such as benzene (B151609). tandfonline.com This method has been successfully applied to various indole (B1671886) carboxylic acids, affording the corresponding tert-butyl esters in good yields. tandfonline.com Another approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com To drive the equilibrium towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com For more sensitive substrates, coupling reagents like di-tert-butyl dicarbonate (Boc)₂O in the presence of a catalytic amount of N,N-dimethylaminopyridine (DMAP) can be employed to facilitate esterification under milder conditions. researchgate.net

Amidation: The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is a widely used strategy to introduce diverse functional groups. Standard amide coupling reactions often employ activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to facilitate the reaction. nih.gov Boron-based reagents have also emerged as effective promoters for direct amidation. For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, can mediate the direct coupling of carboxylic acids and amines, often at elevated temperatures in a solvent like acetonitrile. nih.govacs.org These methods are generally applicable to a wide range of carboxylic acids and amines, allowing for the synthesis of a library of amide derivatives from the 2-(tert-butyl)-1H-indole-3-carboxylic acid scaffold.

| Reaction | Reagents and Conditions | Product Type | Key Features |

| Esterification | N,N-dimethylformamide di-tert-butyl acetal, refluxing benzene | tert-Butyl Ester | Direct route to tert-butyl esters. |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), heat | Alkyl/Aryl Ester | Classic method, equilibrium-driven. |

| Esterification | (Boc)₂O, DMAP (cat.), Alcohol | Alkyl/Aryl Ester | Mild conditions, suitable for sensitive substrates. |

| Amidation | Amine, EDC, HOBt, base (e.g., DIPEA) | Amide | Standard and widely used coupling method. |

| Amidation | Amine, B(OCH₂CF₃)₃, MeCN, heat | Amide | Direct amidation without pre-activation. |

N-Functionalization of the Indole Nitrogen Atom

Modification of the indole nitrogen (N-1 position) is a crucial strategy for altering the electronic properties of the indole ring and for introducing substituents that can modulate biological activity or enable further transformations.

N-Alkylation: The alkylation of the indole nitrogen typically requires deprotonation with a base to form the indolide anion, which then reacts with an alkylating agent. Common approaches have historically involved strong bases and hazardous alkylating agents like methyl iodide or dimethyl sulfate. google.com More contemporary and milder methods are continuously being developed. For instance, N-alkylation of indole derivatives can be achieved using alcohols as alkylating agents through a "borrowing hydrogen" strategy catalyzed by ruthenium complexes under mild conditions. unica.it This method offers an atom-economical and environmentally benign alternative to traditional alkylation protocols. Enantioselective N-alkylation of indoles can also be achieved through methods like the aza-Wacker-type reaction, which allows for the introduction of a stereocenter adjacent to the nitrogen. nih.gov

N-Arylation: The introduction of an aryl group at the indole nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions. Copper- and palladium-catalyzed N-arylation reactions are among the most common methods. For example, the reaction of an indole with an aryl halide in the presence of a copper catalyst and a suitable ligand, such as L-proline, can afford N-arylindoles. nih.gov Palladium-catalyzed systems are also highly effective for this transformation. nih.gov In some cases, N-arylation can be achieved in a one-pot synthesis starting from simpler precursors that form the indole ring in situ followed by the N-arylation step. nih.gov

| Functionalization | General Method | Catalyst/Reagents | Notes |

| N-Alkylation | Reaction with alkyl halides | Strong base (e.g., NaH), Alkyl halide | Traditional method. |

| N-Alkylation | Borrowing Hydrogen | Ruthenium complex, Alcohol | Atom-economical and milder conditions. |

| N-Arylation | Ullmann Condensation | Copper catalyst, Aryl halide, Ligand | Classic method for N-arylation. |

| N-Arylation | Buchwald-Hartwig Amination | Palladium catalyst, Aryl halide, Ligand | Versatile and widely used method. |

Peripheral Functionalization of the Benzene Ring (C-4, C-5, C-6, C-7 positions)

Direct functionalization of the C-H bonds on the benzene portion of the indole scaffold (C-4 to C-7 positions) is a powerful tool for introducing substituents that can significantly influence the molecule's properties. However, achieving site-selectivity at these positions is challenging due to the inherent reactivity of the C-2 and C-3 positions of the pyrrole (B145914) ring. chim.itnih.gov

Transition-metal-catalyzed C-H activation has emerged as a key strategy to address this challenge. The use of directing groups, which coordinate to the metal catalyst and position it in proximity to a specific C-H bond, has enabled regioselective functionalization of the indole benzene ring. nih.gov For instance, a directing group installed at the N-1 position, such as a P(O)tBu₂ group, can direct palladium-catalyzed arylation to the C-7 position and copper-catalyzed arylation to the C-6 position. nih.gov Similarly, a pivaloyl group at the C-3 position can direct arylation to the C-4 and C-5 positions. nih.gov

These C-H functionalization reactions can be used to introduce a variety of substituents, including aryl, alkenyl, alkyl, and silyl groups. nih.govrsc.org Palladium catalysis is frequently employed for these transformations, often in the presence of an oxidant and a suitable ligand. nih.govmit.edu For example, palladium-catalyzed C-H arylation can be achieved using aryl halides as coupling partners. mdpi.com Silver salts are sometimes used as additives to facilitate the C-H activation step. escholarship.org

| Position | Strategy | Catalyst System (Example) | Type of Functionalization |

| C-4 | Directing Group at C-3 | Palladium catalyst | Arylation, Olefination |

| C-5 | Directing Group at C-3 | Palladium catalyst | Arylation |

| C-6 | Directing Group at N-1 | Copper catalyst | Arylation |

| C-7 | Directing Group at N-1 | Palladium catalyst | Arylation, Olefination, Silylation |

Strategies for Generating Complex Indole-Based Architectures

The this compound scaffold can serve as a versatile building block for the synthesis of more complex, polycyclic, and fused indole-based architectures. bohrium.com These complex structures are often found in natural products and pharmaceutically active compounds.

One strategy involves leveraging the functional handles already present on the scaffold. For example, the carboxylic acid at C-3 can be converted to other functional groups that can participate in cyclization reactions. The indole nitrogen can also be a key player in annulation reactions.

Domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly efficient for building molecular complexity. bohrium.com For instance, an appropriately functionalized this compound derivative could undergo an intramolecular Heck reaction, a Diels-Alder reaction, or a Michael addition to construct new rings fused to the indole core. bohrium.com

The synthesis of complex architectures often relies on the strategic functionalization of the indole core, as described in the previous sections. For example, a C-4 arylated derivative could be further elaborated through cross-coupling reactions on the newly introduced aryl ring. Similarly, an N-1 functionalized indole could be designed to participate in an intramolecular cyclization. The development of novel catalytic systems and synthetic methodologies continues to expand the possibilities for constructing intricate indole-based molecules from relatively simple starting materials.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Tert Butyl 1h Indole 3 Carboxylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-(tert-butyl)-1H-indole-3-carboxylic acid, both ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

¹H-NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The tert-butyl group would exhibit a distinct singlet, typically in the upfield region (around 1.4 ppm), integrating to nine protons. The protons on the aromatic portion of the indole (B1671886) ring would appear as a series of multiplets in the downfield region (typically 7.0-8.2 ppm). The N-H proton of the indole ring would present as a broad singlet, with its chemical shift being concentration and solvent dependent, often appearing significantly downfield (above 10 ppm). The carboxylic acid proton is also expected to be a broad singlet at a very downfield position (often >12 ppm).

¹³C-NMR Spectroscopy: The carbon NMR spectrum would provide information on the different carbon environments within the molecule. The quaternary carbon of the tert-butyl group would appear around 30-35 ppm, while the methyl carbons would resonate at a similar chemical shift. The carbons of the indole ring would be observed in the aromatic region (110-140 ppm). The C2 and C3 carbons of the indole ring are of particular interest. The C2 carbon, bonded to the bulky tert-butyl group, would be significantly downfield. The carboxylic acid carbonyl carbon would be found at the most downfield position, typically in the range of 165-175 ppm.

Expected NMR Data:

| ¹H-NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Proton | ||||

| -C(CH₃)₃ | ~1.4 | s | 9H | tert-butyl protons |

| Ar-H | 7.0 - 8.2 | m | 4H | Aromatic protons |

| N-H | >10 | br s | 1H | Indole N-H |

| COOH | >12 | br s | 1H | Carboxylic acid O-H |

| ¹³C-NMR | Expected Chemical Shift (ppm) | Assignment |

| Carbon | ||

| -C(C H₃)₃ | ~30 | tert-butyl methyl carbons |

| -C (CH₃)₃ | ~35 | tert-butyl quaternary carbon |

| Indole C4-C7 | 110-125 | Aromatic carbons |

| Indole C3a, C7a | 125-140 | Bridgehead carbons |

| Indole C3 | ~110 | C3 of indole |

| Indole C2 | >140 | C2 of indole |

| COOH | 165-175 | Carboxylic acid carbon |

High-Resolution Mass Spectrometry (HREI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₃H₁₅NO₂), the exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value.

The fragmentation pattern in the mass spectrum would also offer structural insights. A prominent fragmentation pathway would likely involve the loss of a methyl group (15 Da) from the tert-butyl group to form a stable [M-15]⁺ ion. Another expected fragmentation would be the loss of the carboxylic acid group (45 Da) as COOH.

Expected HREI-MS Data:

| Ion | Formula | Calculated m/z | Expected Abundance |

| [M]⁺ | C₁₃H₁₅NO₂ | 217.1103 | Moderate |

| [M-CH₃]⁺ | C₁₂H₁₂NO₂ | 202.0868 | High |

| [M-COOH]⁺ | C₁₂H₁₄N | 172.1126 | Moderate |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown. The resulting crystal structure would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsional angles.

Key structural features that would be elucidated include the planarity of the indole ring system and the orientation of the tert-butyl and carboxylic acid substituents. The crystal packing would likely be influenced by hydrogen bonding interactions involving the carboxylic acid group and the indole N-H group, potentially forming dimers or extended networks in the solid state.

As of now, a published crystal structure for this specific compound is not available in open-access crystallographic databases.

Photoelectron Spectroscopy and Core-Level Analysis

Photoelectron Spectroscopy (PES) is a technique used to study the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. While specific PES data for this compound is not available, general trends observed for indole and its derivatives can be discussed.

The valence photoelectron spectrum would show a series of bands corresponding to the ionization from the molecular orbitals. The highest occupied molecular orbital (HOMO) of indole derivatives is typically a π-orbital, and its ionization energy provides information about the electron-donating ability of the molecule. The introduction of the electron-donating tert-butyl group at the C2 position and the electron-withdrawing carboxylic acid group at the C3 position would influence the energies of the molecular orbitals compared to unsubstituted indole.

Core-level analysis, typically using X-ray Photoelectron Spectroscopy (XPS), would provide information about the elemental composition and the chemical environment of the atoms. The C 1s, N 1s, and O 1s core-level spectra would show peaks at characteristic binding energies. The chemical shifts in these binding energies can provide insights into the local electronic structure. For instance, the C 1s spectrum would have distinct signals for the carbons of the tert-butyl group, the indole ring, and the carboxylic acid group.

Computational and Theoretical Studies of 2 Tert Butyl 1h Indole 3 Carboxylic Acid

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various molecular properties, including orbital energies, charge distribution, and molecular electrostatic potential (MEP).

For 2-(tert-butyl)-1H-indole-3-carboxylic acid, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost. researchgate.netijrar.org Such analyses yield critical insights into the molecule's stability and reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Another significant application of DFT is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. nih.gov For indole (B1671886) derivatives, the MEP can reveal the relative reactivity of different positions on the indole ring and the carboxylic acid group. nih.gov For instance, in a study on indole-3-carboxylic acid, the MEP surface indicated specific sites for intermolecular interactions. researchgate.net

Illustrative Electronic Properties of a Related Indole Derivative

The following table shows DFT-calculated electronic properties for Indole-3-carboxylic acid, a structurally related compound. These values illustrate the type of data obtained from DFT analysis.

| Property | Value | Significance |

| HOMO Energy | -6.2 eV | Represents the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability. A larger gap implies higher stability. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of a molecule are fundamental to its function and interactions. Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for exploring the conformational landscape and intermolecular interactions of molecules like this compound. nih.goveasychair.org

Conformational analysis is crucial for flexible molecules. The tert-butyl group and the carboxylic acid group can rotate, leading to various conformers with different energies. nih.gov For the carboxylic acid moiety, two primary planar conformations exist: syn and anti. While the syn conformation is often more stable in the gas phase due to an intramolecular hydrogen bond, the anti conformation can be stabilized in solution through intermolecular interactions with solvent molecules. nih.gov Ab initio molecular dynamics (AIMD) can effectively capture the complex interplay of these interactions in the condensed phase. nih.gov

MD simulations model the atomic motions of a system over time, providing a detailed view of its dynamic behavior and interactions with its environment, such as solvent molecules or other solutes. easychair.org These simulations can reveal the preferred hydrogen bonding patterns. For indole derivatives, the N-H group of the indole ring and the O-H and C=O groups of the carboxylic acid are primary sites for hydrogen bonding. nih.gov In the solid state, indole carboxylic acids often form dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net

Common Intermolecular Interactions in Indole Carboxylic Acids

| Interaction Type | Description | Participating Groups |

| Hydrogen Bonding | Strong directional interaction crucial for molecular association and crystal packing. | N-H (indole), O-H (carboxyl), C=O (carboxyl). |

| π-π Stacking | Non-covalent interaction between the aromatic indole rings. | Indole ring system. |

| C-H···π Interactions | Weak hydrogen bonds involving C-H donors and the aromatic π-system as an acceptor. | tert-butyl C-H groups and the indole ring. |

| van der Waals Forces | General non-specific attractive or repulsive forces between atoms. | All atoms in the molecule. |

Theoretical Analysis of Reactivity Descriptors and Charge Transfer Phenomena (e.g., Fukui functions)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. chemrxiv.org These indices predict the most reactive sites within a molecule for different types of chemical reactions. nih.gov Global descriptors like chemical potential (μ), hardness (η), and the electrophilicity index (ω) provide a general measure of a molecule's reactivity.

Local reactivity is described by functions such as the Fukui function, which identifies the regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron. researchgate.net The Fukui function comes in two main forms:

f⁻(r) for nucleophilic attack (attack by an electron donor), which indicates the sites most susceptible to losing an electron.

f⁺(r) for electrophilic attack (attack by an electron acceptor), which highlights the sites most favorable for gaining an electron.

A related concept is the dual descriptor, which can unambiguously reveal nucleophilic and electrophilic regions within a molecule and is considered by some to be a more accurate local reactivity descriptor than the Fukui functions alone. researchgate.netresearchgate.net These descriptors can be "condensed" to individual atomic sites, providing numerical values that rank the reactivity of each atom in the molecule. chemrxiv.org For this compound, these calculations would pinpoint the most likely atoms on the indole ring and the carboxyl group to participate in various reactions.

Interpretation of Fukui Functions for Key Regions of this compound

This conceptual table explains the expected reactivity at different sites based on general principles of indole chemistry.

| Atomic Site/Region | Expected f⁻(r) (Nucleophilic Attack) | Expected f⁺(r) (Electrophilic Attack) | Rationale |

| Indole N1-H | Moderate | Low | The nitrogen lone pair contributes to aromaticity but can be a site for deprotonation. |

| Indole C2 | Low | High | The bulky tert-butyl group sterically hinders this position, but the indole ring is generally electron-rich. |

| Indole C4-C7 (Benzene part) | High | Moderate | These positions are common sites for electrophilic aromatic substitution. |

| Carboxyl Carbon | Low | High | The carbon atom is electron-deficient due to bonding with two oxygen atoms, making it a prime target for nucleophiles. |

| Carbonyl Oxygen | High | Low | The oxygen lone pairs make this site electron-rich and susceptible to electrophiles (e.g., protonation). |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using DFT, are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For this compound, several reactions could be studied computationally. For example, the mechanism of electrophilic substitution on the indole ring could be explored. Calculations would involve modeling the approach of an electrophile to different positions on the ring, locating the corresponding transition states for the formation of the sigma complex (Wheland intermediate), and calculating the activation barriers to determine the preferred site of reaction.

Another potential area of study is the mechanism of reactions involving the carboxylic acid group, such as esterification or decarboxylation. A computational study of a reaction like the Lewis-acid-catalyzed annulation of 2-indolylmethanols demonstrates how DFT can be used to propose a plausible multi-step mechanism, involving intermediates like carbocations and calculating the feasibility of each step. mdpi.com These theoretical investigations provide a molecular-level understanding of reaction pathways that can be difficult to obtain experimentally.

Emerging Applications of 2 Tert Butyl 1h Indole 3 Carboxylic Acid in Advanced Materials and Organic Synthesis

Utilization as a Key Building Block in Complex Organic Synthesis

The indole-3-carboxylic acid moiety is a valuable synthon for the construction of more complex molecular architectures, including natural products and pharmaceuticals. The presence of a bulky tert-butyl group at the 2-position of the indole (B1671886) ring in 2-(tert-butyl)-1H-indole-3-carboxylic acid introduces significant steric hindrance, which can be strategically exploited to control reactivity and selectivity in organic synthesis.

While direct and extensive examples of the use of this compound as a key building block are not widespread in publicly available research, its potential can be inferred from the general reactivity of indole-3-carboxylic acids and the known effects of sterically bulky substituents. For instance, in the synthesis of complex indole alkaloids, a pre-functionalized indole core can streamline the synthetic route. The tert-butyl group can act as a directing group, influencing the regioselectivity of further electrophilic substitutions on the indole ring.

The carboxylic acid functionality at the 3-position serves as a versatile handle for a variety of chemical transformations, including:

Amide bond formation: Coupling with amines to generate a diverse range of indole-3-carboxamides. This is a common strategy in the development of new therapeutic agents.

Esterification: Reaction with alcohols to produce esters, which can be used as protecting groups or to modify the pharmacokinetic properties of a molecule.

Reduction: Conversion of the carboxylic acid to a primary alcohol, providing a different functional group for further elaboration.

Decarboxylation: Removal of the carboxylic acid group to generate 2-tert-butyl-1H-indole, which can be a valuable intermediate in its own right. researchgate.net

A significant challenge in the utilization of some indole derivatives is their propensity for self-reaction or polymerization. The presence of the large tert-butyl group in this compound can be advantageous in this regard, as it can sterically inhibit intermolecular reactions, leading to cleaner reaction profiles and higher yields of the desired products.

The synthesis of various substituted indole-3-carboxylic acid derivatives is an active area of research, often employing transition metal-catalyzed cross-coupling reactions. nih.gov Having a pre-existing 2-tert-butyl substituent could be beneficial in directing these coupling reactions to other positions on the indole ring, thus providing a route to highly substituted and complex indole structures.

Potential in Optoelectronic and Functional Materials Design

Indole derivatives have garnered considerable attention for their application in optoelectronic and functional materials due to their electron-rich nature and tunable photophysical properties. chemrxiv.orgchemrxiv.org The indole ring system can act as an effective electron donor and can be incorporated into donor-acceptor architectures to create materials with interesting charge-transfer characteristics. These materials are being explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. mdpi.com

The specific contribution of the 2-tert-butyl group in this compound to the optoelectronic properties of materials derived from it is an area of active investigation. The tert-butyl group is generally considered to be an electron-donating group through inductive effects, which could modulate the highest occupied molecular orbital (HOMO) energy level of the indole system. This, in turn, would influence the material's absorption and emission spectra, as well as its charge transport properties.

Furthermore, the steric bulk of the tert-butyl group can play a crucial role in the solid-state morphology of thin films. By preventing close packing of the indole cores, the tert-butyl groups can disrupt intermolecular electronic coupling, which can be beneficial in several ways:

Reduced aggregation-caused quenching (ACQ): In many fluorescent materials, close packing in the solid state leads to a decrease in fluorescence intensity. The steric hindrance from the tert-butyl groups can mitigate this effect, leading to brighter solid-state emission.

Improved solubility: The bulky, non-polar tert-butyl groups can enhance the solubility of the indole derivatives in common organic solvents, which is a critical factor for solution-based processing of organic electronic devices.

Control over thin-film morphology: The shape and packing of molecules in a thin film significantly impact device performance. The presence of bulky substituents can be used to control the molecular orientation and packing density, offering a handle to optimize device characteristics.

The carboxylic acid group provides a convenient point of attachment for incorporating this indole derivative into larger polymeric or molecular systems. For example, it can be used to anchor the molecule to a metal oxide surface in a dye-sensitized solar cell or to polymerize it into a conductive or light-emitting polymer.

While specific data on the optoelectronic properties of materials derived solely from this compound is limited, the general principles of molecular design for organic electronic materials suggest that this compound is a promising building block for the development of new functional materials with tailored properties.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, the study of systems held together by non-covalent interactions, is a field where the design of molecular building blocks is paramount. Carboxylic acids are well-known for their ability to form robust hydrogen-bonded dimers and other supramolecular synthons. researchgate.net The self-assembly of molecules into well-defined nanostructures is a bottom-up approach to creating functional materials with applications in areas such as sensing, catalysis, and drug delivery.

Indole derivatives themselves can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and cation-π interactions. The combination of a carboxylic acid group and an indole ring in this compound makes it a particularly interesting candidate for studies in supramolecular chemistry.

Table 1: Potential Influence of the 2-tert-butyl Group on Self-Assembly

| Interaction Type | Expected Influence of the 2-tert-butyl Group |

| Carboxylic Acid Hydrogen Bonding | The primary interaction driving self-assembly is likely to remain the formation of carboxylic acid dimers. |

| Indole N-H Hydrogen Bonding | The steric bulk of the adjacent tert-butyl group may hinder the participation of the N-H group in hydrogen bonding, or it may direct it towards specific, less sterically crowded acceptors. |

| π-π Stacking | The tert-butyl group will likely prevent the close face-to-face stacking of the indole rings, potentially leading to slipped-stack or herringbone packing arrangements. This can significantly affect the electronic properties of the resulting assembly. |

| Overall Supramolecular Structure | The steric hindrance could lead to the formation of more open or porous networks, or it could frustrate crystallization altogether, favoring the formation of amorphous materials or gels. |

The interplay between the strong, directional hydrogen bonds of the carboxylic acid groups and the sterically demanding nature of the tert-butyl group could lead to the formation of novel and complex supramolecular architectures. For example, instead of forming simple planar sheets, the molecules might assemble into corrugated layers, helical structures, or discrete nanoscale objects.

The ability to control the self-assembly of molecules on surfaces is crucial for the development of new functional interfaces. The adsorption and organization of carboxylic acids on various substrates have been extensively studied. nih.gov The specific adsorption geometry and packing of this compound on a surface would be dictated by a balance of molecule-substrate interactions and intermolecular forces, with the tert-butyl group playing a key role in determining the final two-dimensional arrangement.

Future Research Directions and Challenges in the Chemistry of 2 Tert Butyl 1h Indole 3 Carboxylic Acid

Development of Novel and More Efficient Synthetic Pathways for the Chemical Compound

The synthesis of indole-3-carboxylic acids is a well-established field, but the presence of a sterically demanding tert-butyl group at the 2-position complicates many traditional methods. Future research must focus on developing synthetic routes that are not only efficient and high-yielding but also tolerant of this steric bulk.

Current challenges stem from the fact that many classical indole (B1671886) syntheses, such as the Fischer indole synthesis, may proceed with lower efficiency or require harsh conditions when sterically hindered ketones are used as precursors. Research is needed to optimize existing protocols or develop entirely new ones. For instance, transition-metal-catalyzed methods, which have shown promise for constructing substituted indoles, could be further explored. Methodologies that avoid the use of harsh reducing agents or transition metals, perhaps starting from isatin (B1672199) derivatives, could offer more economical and operationally simple alternatives.

A significant challenge lies in the final deprotection steps to yield the free carboxylic acid. Studies on related indole esters have shown that hydrolysis can be difficult, sometimes leading to unexpected side reactions or decomposition rather than the desired acid. Therefore, a key research direction is the development of mild and robust methods for the synthesis and subsequent hydrolysis of precursors like tert-butyl or other esters of 2-(tert-butyl)-1H-indole-3-carboxylic acid. The development of one-pot syntheses, which reduce the number of isolation and purification steps, would also represent a major advance in efficiency and sustainability.

| Synthetic Approach | Potential Advantages for 2-tert-butyl derivative | Key Challenges to Address |

| Modified Fischer Indole Synthesis | Utilizes readily available starting materials. | Steric hindrance from pivaloyl-containing precursors may lower yields and require harsh conditions. |

| Transition Metal-Catalyzed Annulation | Potentially milder reaction conditions and broader substrate scope. | Catalyst sensitivity to steric bulk; potential for metal contamination in the final product. |

| Reductive Cyclization of Nitroarenes | A robust method for indole core formation. | Requires specific functionalization of precursors and often involves hydrogenation, which may be hindered. |

| Domino or One-Pot Reactions | Increased efficiency, atom economy, and reduced waste. | Optimizing conditions for multiple sequential steps in the presence of a bulky substituent. |

Exploration of Undiscovered Reactivity Patterns and Transformations

The electronic properties of the indole nucleus are significantly modulated by the C2-tert-butyl group. This substituent's steric bulk can shield the C2 and C3 positions, potentially leading to unusual reactivity and regioselectivity in various chemical transformations.

A primary area for future exploration is electrophilic substitution. While the C3 position is typically the most reactive site in indoles, the large tert-butyl group at C2 could influence the accessibility of this position, possibly directing incoming electrophiles to other positions on the benzene (B151609) ring (C4-C7). Systematic studies on nitration, halogenation, and Friedel-Crafts reactions are needed to map the reactivity of this specific indole. For example, nitration strategies that work for other indoles might need significant adaptation.

Furthermore, the reactivity of the N-H bond and the carboxylic acid group itself warrants investigation. The steric environment could influence N-alkylation or N-acylation reactions. The carboxylic acid moiety could be used as a handle for further functionalization, such as conversion to amides, esters, or ketones. However, the steric hindrance from the adjacent tert-butyl group might necessitate the development of specialized coupling reagents or reaction conditions to achieve high conversion rates. The reversible reaction of 2-substituted indoles with triazolinediones suggests that the C2-tert-butyl group can influence dynamic covalent bond formation, an area ripe for further study.

Advancements in Asymmetric Synthesis of Chiral Derivatives of the Compound

The development of chiral derivatives of indole-containing compounds is of immense interest, particularly for applications in medicinal chemistry and materials science. For this compound, future research should focus on establishing methods for asymmetric synthesis, an area that remains largely unexplored for this specific scaffold.

One potential avenue is the asymmetric functionalization of the indole core. Reactions that create a new stereocenter, for instance at the C3 position or on a substituent attached to the indole ring, would be highly valuable. The bulky tert-butyl group could act as a stereo-directing element in such transformations, potentially enabling high levels of diastereoselectivity.

Another approach involves the synthesis of derivatives that are chiral due to atropisomerism. If a sufficiently bulky group were introduced at the N1 position or another position on the ring, rotation around the single bond connecting it to the indole could be restricted, leading to stable, separable atropisomers. Developing catalytic enantioselective methods to access these chiral derivatives would be a significant advancement.

Integration with Flow Chemistry and Other Sustainable Methodologies

Modern synthetic chemistry is increasingly focused on developing sustainable and efficient processes. The integration of flow chemistry offers a promising path forward for the synthesis of this compound and its derivatives.

Flow chemistry provides numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and easier scalability. Applying flow technology to challenging reactions in the synthesis of this compound, such as a high-temperature Fischer indole cyclization or a pressure-sensitive hydrogenation, could lead to significantly improved yields and reduced reaction times. The ability to precisely control reaction parameters in a microreactor could be key to overcoming the kinetic barriers imposed by the sterically hindered substrate.

Beyond flow chemistry, other sustainable practices should be investigated. This includes the use of greener solvents (e.g., ethanol (B145695) instead of halogenated hydrocarbons), the development of metal-free catalytic systems, and the design of synthetic routes with high atom economy. Combining these sustainable methodologies with the efficiency of flow processing represents a critical future direction for the practical and environmentally responsible production of this and related indole compounds.

| Technology/Methodology | Potential Benefit for Synthesis | Research Focus |

| Continuous Flow Synthesis | Improved control over temperature and pressure, enhanced safety, easier scalability. | Adapting known indole syntheses (e.g., Fischer, reductive cyclization) to flow reactors for the sterically hindered substrate. |

| Microwave-Assisted Synthesis | Rapid heating, leading to significantly reduced reaction times. | Optimization of microwave parameters to drive difficult reactions to completion without degradation. |

| Metal-Free Catalysis | Avoids product contamination with residual metals and reduces environmental impact. | Development of organocatalytic or acid-catalyzed cyclization strategies. |

| Green Solvents | Reduced environmental footprint and improved process safety. | Exploring the use of solvents like ethanol, water, or ionic liquids in key synthetic steps. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(tert-butyl)-1H-indole-3-carboxylic acid?

- Methodology :

- Route 1 : Refluxing 3-formyl-indole derivatives with sodium acetate in acetic acid, followed by cyclization and purification via recrystallization (e.g., DMF/acetic acid mixtures) .

- Route 2 : Alkylation of indole precursors using tert-butyl chloroformate under basic conditions (e.g., triethylamine) to introduce the tert-butyl group, followed by hydrolysis to yield the carboxylic acid moiety .

- Key Reagents : Sodium dithionite in THF/EtOH/water systems for reductive steps, as demonstrated in multi-step syntheses involving nitro intermediates .

Q. How is the compound characterized post-synthesis to confirm structure and purity?

- Analytical Techniques :

- NMR Spectroscopy : Assign peaks for tert-butyl protons (~1.4 ppm) and indole aromatic protons (6.5–8.5 ppm) .

- LCMS/HPLC : Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) and mass verification (e.g., m/z 757 [M+H]+ for intermediates) .

- X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for structural refinement, particularly for resolving stereochemistry in crystalline derivatives .

Q. What safety protocols are essential when handling this compound?

- Hazard Mitigation :

- PPE : Wear NIOSH-approved safety glasses, nitrile gloves, and lab coats. Use fume hoods for volatile steps .

- Exposure Control : Immediate decontamination for skin/eye contact (water rinse) and respiratory protection (N95 masks) due to GHS acute toxicity (H302, H312) and irritant (H315, H319) classifications .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up studies?

- Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 5 h to 30 min) and improves yield by 15–20% via uniform heating .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility and reduce by-products .

- Purification : Gradient column chromatography with silica gel (hexane/ethyl acetate) for intermediates, followed by recrystallization .

Q. How to resolve contradictions in crystallographic or spectroscopic data?

- Troubleshooting :

- Data Refinement : Employ SHELXL for high-resolution crystallography to address twinning or disordered tert-butyl groups .

- Cross-Validation : Combine NMR (e.g., 2D COSY for coupling) with IR spectroscopy to confirm carboxylic acid (–COOH) stretching (~2500–3300 cm⁻¹) .

Q. What strategies mitigate by-product formation during multi-step synthesis?

- Case Study :

- Nitro Reduction : Use sodium dithionite in THF/EtOH/water at 100°C to minimize over-reduction or dimerization .

- Temperature Control : Maintain reflux conditions below decomposition thresholds (e.g., <120°C for tert-butyl ester stability) .

Q. How to investigate biological interactions of this compound derivatives?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.